molecular formula C29H33NO6 B12771553 N-(2(2-Methoxyphenoxy)ethyl)norglaucine CAS No. 910296-45-6

N-(2(2-Methoxyphenoxy)ethyl)norglaucine

Cat. No.: B12771553
CAS No.: 910296-45-6
M. Wt: 491.6 g/mol
InChI Key: HDAPLWZVNGIKGS-NRFANRHFSA-N
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Description

N-(2(2-Methoxyphenoxy)ethyl)norglaucine is a derivative of aporphine alkaloids, which are known for their diverse pharmacological activities. This compound has garnered interest due to its potential antihyperglycemic effects, making it a subject of study in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2(2-Methoxyphenoxy)ethyl)norglaucine typically involves the reaction of 2-(2-methoxyphenoxy)ethanol with norglaucine under specific conditions. The process may include the use of protecting groups and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2(2-Methoxyphenoxy)ethyl)norglaucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The antihyperglycemic effect of N-(2(2-Methoxyphenoxy)ethyl)norglaucine is attributed to its ability to stimulate insulin release and enhance glucose utilization in skeletal muscles. This dual action helps in lowering blood glucose levels effectively. The compound interacts with specific molecular targets involved in insulin secretion and glucose metabolism pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, N-(2(2-Methoxyphenoxy)ethyl)norglaucine exhibits a unique combination of insulinotropic and glucose-utilizing effects, making it particularly effective in managing hyperglycemia. Its structural modifications also contribute to its enhanced pharmacokinetic properties .

Properties

CAS No.

910296-45-6

Molecular Formula

C29H33NO6

Molecular Weight

491.6 g/mol

IUPAC Name

(6aS)-1,2,9,10-tetramethoxy-6-[2-(2-methoxyphenoxy)ethyl]-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

InChI

InChI=1S/C29H33NO6/c1-31-22-8-6-7-9-23(22)36-13-12-30-11-10-18-15-26(34-4)29(35-5)28-20-17-25(33-3)24(32-2)16-19(20)14-21(30)27(18)28/h6-9,15-17,21H,10-14H2,1-5H3/t21-/m0/s1

InChI Key

HDAPLWZVNGIKGS-NRFANRHFSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCN2CCC3=CC(=C(C4=C3[C@@H]2CC5=CC(=C(C=C54)OC)OC)OC)OC

Canonical SMILES

COC1=CC=CC=C1OCCN2CCC3=CC(=C(C4=C3C2CC5=CC(=C(C=C54)OC)OC)OC)OC

Origin of Product

United States

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